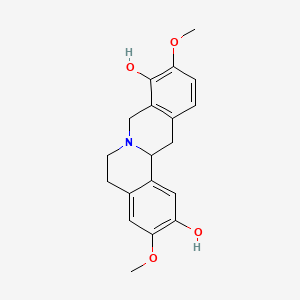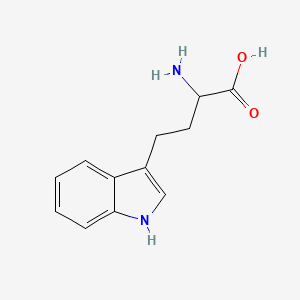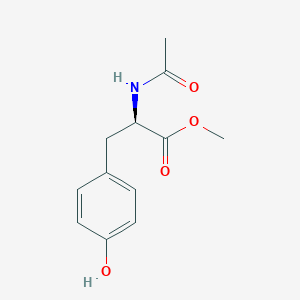
Scoulerine
Vue d'ensemble
Description
Scoulerine, also known as discretamine and aequaline, is a benzylisoquinoline alkaloid. It is derived directly from (S)-reticuline through the action of berberine bridge enzyme. This compound is a precursor of other benzylisoquinoline alkaloids, notably berberine, noscapine, (S)-tetrahydropalmatine, and (S)-stylopine, as well as the alkaloids protopine and sanguinarine . It is found in many plants, including opium poppy, Croton flavens, and certain plants in the genus Erythrina .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The conversion of reticuline into scoulerine is a key reaction in the biosynthesis of benzylisoquinoline alkaloids. This conversion involves the action of the berberine bridge enzyme, which catalyzes the formation of the berberine bridge from the N-methyl group of reticuline . The reaction conditions typically involve the use of cell-free preparations from plant cell cultures, such as those from Macleaya microcarpa .
Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering of microorganisms. For example, Saccharomyces cerevisiae has been engineered to produce (S)-scoulerine by introducing genes encoding berberine bridge enzymes from various Papaveraceae plants . This approach allows for the scalable production of this compound in a controlled environment.
Analyse Des Réactions Chimiques
Types of Reactions: Scoulerine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of (S)-scoulerine to (S)-stylopine, which involves the formation of a methylenedioxy bridge on the A or D rings of the protoberberine alkaloid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts for methylenedioxy bridge formation. The conditions for these reactions often involve specific enzymes, such as CYP719As, which exhibit substrate regiospecificity .
Major Products: The major products formed from the reactions involving this compound include other benzylisoquinoline alkaloids, such as berberine, noscapine, and stylopine .
Applications De Recherche Scientifique
Scoulerine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other benzylisoquinoline alkaloids. In biology and medicine, this compound has shown promising antiproliferative and proapoptotic properties in cancer cells . It affects microtubule structure, inhibits proliferation, and induces cell cycle arrest, leading to apoptotic cell death . Additionally, this compound has been studied for its potential use in drug discovery and development, particularly in the context of cancer therapeutics .
Mécanisme D'action
Scoulerine exerts its effects by binding to tubulin and exhibiting anti-mitotic properties. It has a dual mode of action, involving both microtubule stabilization and tubulin polymerization inhibition . This dual mode of action is unique and contributes to its potent antiproliferative and proapoptotic effects in cancer cells . This compound also interferes with the microtubule elements of the cytoskeleton, checkpoint kinase signaling, and p53 proteins, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Scoulerine is similar to other benzylisoquinoline alkaloids, such as berberine, noscapine, and stylopine. it is unique in its dual mode of action, which involves both microtubule stabilization and tubulin polymerization inhibition . This distinguishes this compound from other compounds that typically exhibit only one of these modes of action. Similar compounds include:
- Berberine
- Noscapine
- (S)-tetrahydropalmatine
- (S)-stylopine
- Protopine
- Sanguinarine
This compound’s unique properties make it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWVMRVOBAFFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895057 | |
| Record name | Scoulerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6451-72-5, 605-34-5, 6451-73-6 | |
| Record name | 5,8,13,13a-Tetrahydro-3,10-dimethoxy-6H-dibenzo[a,g]quinolizine-2,9-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6451-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scoulerine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13a-alpha-Berbine-2,9-diol, 3,10-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scoulerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium](/img/structure/B3433871.png)



![Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate](/img/structure/B3433901.png)


![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B3433924.png)

